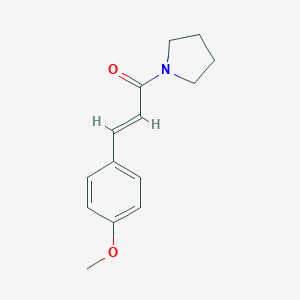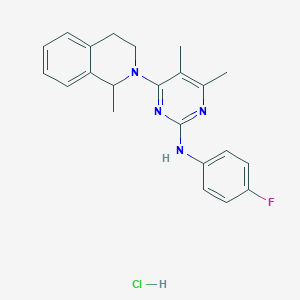
Revaprazan Hydrochloride
概要
説明
Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity . It is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It is approved for use in South Korea, but is not approved in Europe or the United States .
Synthesis Analysis
Revaprazan hydrochloride is a new reversible proton pump inhibitor which has been on the market. In its synthesis process, the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline is used as a key intermediate .
Molecular Structure Analysis
The molecular formula of Revaprazan Hydrochloride is C22H24ClFN4 . The molecular weight is 398.9 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride .
Physical And Chemical Properties Analysis
Revaprazan Hydrochloride is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. It concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump’s activity and the parietal cell secretion of H+ ions into the gastric lumen .
科学的研究の応用
Treatment of Peptic Ulcers
Revaprazan Hydrochloride is a type of Potassium-Competitive Acid Blocker (P-CAB) that has been used in the treatment of peptic ulcers . It has been found to be effective in healing ulcers and eradicating Helicobacter pylori (H. pylori) infection .
Treatment of NSAID-induced Ulcers
Revaprazan Hydrochloride has shown efficacy against refractory NSAID-induced ulcers that cannot be controlled by traditional Proton Pump Inhibitors (PPIs) .
Enhanced Drug Solubility
A novel revaprazan-loaded gelatine microsphere was developed to enhance the solubility of Revaprazan Hydrochloride . This system provided about 150-fold increased solubility .
Improved Oral Bioavailability
The revaprazan-loaded gelatine microsphere system also improved the oral bioavailability of Revaprazan Hydrochloride . It gave about 2.3-fold improved oral bioavailability in comparison with revaprazan powder .
Development of Solid Supersaturable Micelle
A novel solid supersaturable micelle (SSuM) of Revaprazan was developed to enhance its oral bioavailability .
作用機序
Target of Action
Revaprazan Hydrochloride primarily targets the H+/K+ ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
Revaprazan Hydrochloride acts as an acid pump antagonist . It works by reversibly inhibiting the H+/K+ ATPase by binding to the K±binding site of the pump . This inhibition blocks the exchange of potassium ions with hydrogen ions, thereby reducing gastric acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by Revaprazan Hydrochloride is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase, Revaprazan Hydrochloride disrupts the final step of gastric acid production, leading to a decrease in stomach acidity .
Result of Action
The inhibition of the H+/K+ ATPase by Revaprazan Hydrochloride leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of conditions like gastritis and peptic ulcers . It has also been suggested that Revaprazan Hydrochloride has anti-inflammatory actions against Helicobacter pylori-induced COX-2 expression .
Action Environment
Revaprazan Hydrochloride is stable in the acidic gastric environment . The drug’s effectiveness can be influenced by factors such as the presence of food or the specific strain of helicobacter pylori in the stomach .
Safety and Hazards
When handling Revaprazan Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPZYQJEDBIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939071 | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Revaprazan Hydrochloride | |
CAS RN |
178307-42-1 | |
| Record name | Revaprazan Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVAPRAZAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

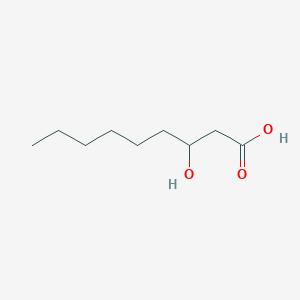

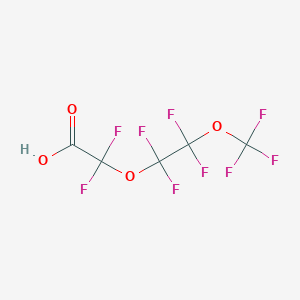

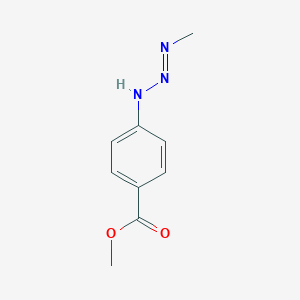
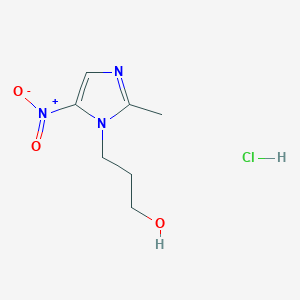

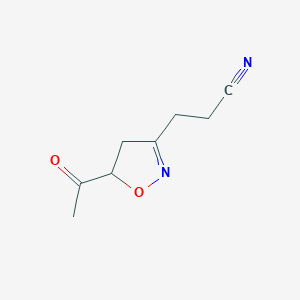


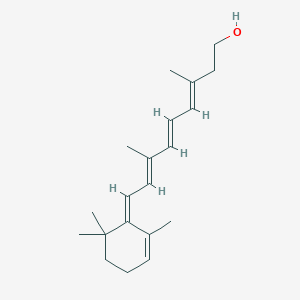
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

